molecular formula C19H21N5O3 B5491850 4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5491850
M. Wt: 367.4 g/mol
InChI Key: DJANHBFVAPMPTJ-UHFFFAOYSA-N
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Description

The compound “4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups and rings. These include a benzyl group, an isoxazole ring, a piperidine ring, and a triazole ring. The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring could be formed using a metal-free synthetic route . The piperidine ring could be formed through a cyclization reaction . The triazole ring could be formed through a [3+2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and triazole rings are aromatic, meaning they have a special stability due to delocalized electrons . The piperidine ring is a saturated six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could undergo electrophilic substitution or nucleophilic addition . The carbonyl group could undergo nucleophilic addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety procedures .

Future Directions

The compound could be of interest for further study, given the presence of several functional groups and rings that are common in biologically active compounds . It could be worthwhile to investigate its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

4-benzyl-3-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-11-16(27-22-13)18(25)23-9-7-15(8-10-23)17-20-21-19(26)24(17)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJANHBFVAPMPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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